Home > Products > Screening Compounds P143444 > herpesvirus saimiri protein
herpesvirus saimiri protein - 147062-59-7

herpesvirus saimiri protein

Catalog Number: EVT-1519881
CAS Number: 147062-59-7
Molecular Formula: C13H15NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Herpesvirus saimiri is a member of the Herpesviridae family, specifically categorized under the subfamily Gammaherpesvirinae. This virus primarily infects New World primates, particularly owl monkeys (Aotus spp.), and is notable for its ability to induce lymphoproliferative diseases in these hosts. The proteins encoded by herpesvirus saimiri play critical roles in the viral life cycle, particularly in modulating host cell functions to facilitate viral replication.

Source and Classification

Herpesvirus saimiri was first isolated from owl monkeys in the 1960s and has since been a subject of extensive research due to its unique biological properties and its use as a model for studying human gammaherpesviruses, such as Epstein-Barr virus. The classification of herpesvirus saimiri includes:

  • Family: Herpesviridae
  • Subfamily: Gammaherpesvirinae
  • Genus: Rhadinovirus
  • Species: Herpesvirus saimiri
Synthesis Analysis

Methods

The synthesis of herpesvirus saimiri proteins can be studied through various techniques, including:

  • Infection of Cell Cultures: Typically, owl monkey kidney cells are used for lytic infections. The addition of agents such as phorbol-12-myristate-13-acetate enhances protein synthesis during the infection process.
  • Protein Analysis Techniques: Sequential protein synthesis can be analyzed using methods such as Western blotting and mass spectrometry to identify and quantify viral proteins.

Technical Details

During lytic infection, herpesvirus saimiri induces the production of multiple proteins. Research has identified at least 31 virus-induced polypeptides, with distinct temporal patterns of expression during the infection cycle. Early proteins are synthesized shortly after infection, while late proteins appear as the infection progresses .

Molecular Structure Analysis

Structure

The molecular structure of herpesvirus saimiri proteins varies widely among the different polypeptides produced during infection. Key proteins include:

  • Orf51 Protein: This protein has been characterized for its role in viral replication and interaction with host cell machinery.
  • Tyrosine Kinase Interacting Protein (Tip): This protein interacts with lymphoid-specific kinases, influencing signal transduction pathways that promote viral persistence.

Data

Structural analyses often utilize techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy to elucidate the three-dimensional configurations of these proteins, which are crucial for understanding their functional mechanisms.

Chemical Reactions Analysis

Reactions

The proteins encoded by herpesvirus saimiri participate in numerous biochemical reactions that facilitate viral replication and immune evasion. For instance:

  • Protein-Protein Interactions: Many viral proteins interact with host cell factors to inhibit apoptosis or modulate immune responses.
  • Post-Translational Modifications: These modifications, including phosphorylation and ubiquitination, are vital for regulating protein function and stability.

Technical Details

Experimental approaches such as co-immunoprecipitation and mass spectrometry are employed to study these interactions and modifications in detail .

Mechanism of Action

Process

Herpesvirus saimiri employs several strategies to manipulate host cell functions:

  1. Inhibition of Host Immune Responses: Viral proteins can inhibit signaling pathways that lead to immune activation.
  2. Promotion of Cell Proliferation: Certain proteins promote cell cycle progression, allowing for enhanced viral replication.
  3. Alteration of Gene Expression: Viral proteins can modulate the transcriptional landscape of infected cells, favoring conditions that support viral persistence.

Data

Studies have shown that specific viral proteins can significantly alter host gene expression profiles, leading to increased survival of infected cells and enhanced viral load .

Physical and Chemical Properties Analysis

Physical Properties

Herpesvirus saimiri exhibits typical properties associated with enveloped viruses:

  • Size: Approximately 120–200 nanometers in diameter.
  • Morphology: Spherical shape with an envelope derived from host cell membranes.

Chemical Properties

The chemical properties of herpesvirus saimiri proteins include:

  • Solubility: Many viral proteins are soluble in aqueous solutions but may aggregate under certain conditions.
  • Stability: Proteins exhibit varying degrees of stability depending on environmental conditions such as pH and temperature.

Relevant data indicate that these properties influence the efficacy of potential antiviral therapies targeting herpesvirus saimiri .

Applications

Scientific Uses

Herpesvirus saimiri serves as a valuable model system for studying gammaherpesvirus biology due to its similarities with human pathogens. Key applications include:

  • Viral Pathogenesis Studies: Understanding how herpesvirus saimiri induces diseases in primates provides insights into similar mechanisms in human viruses.
  • Vaccine Development: Research on herpesvirus saimiri contributes to vaccine strategies against related human viruses.
  • Gene Therapy Research: The virus is explored as a vector for gene therapy due to its ability to persistently infect host cells without causing significant pathology.
Introduction to Herpesvirus Saimiri (HVS)

Classification within Gammaherpesvirinae Subfamily

HVS is taxonomically classified within the Gammaherpesvirinae subfamily, specifically under the genus Rhadinovirus (gamma-2 herpesviruses). This classification is based on several defining characteristics:

  • Genomic Colinearity: HVS shares significant genomic organization similarities with other rhadinoviruses, including Kaposi's sarcoma-associated herpesvirus (HHV-8). Both viruses exhibit conserved gene blocks interspersed with unique viral genes that determine specific pathogenic phenotypes [1] [4].
  • T-Lymphotropism: Unlike lymphocryptoviruses (gamma-1 herpesviruses like Epstein-Barr virus) that primarily infect B-lymphocytes, HVS demonstrates specific tropism for T-lymphocytes. This tropism is a hallmark of rhadinoviruses and underlies their unique oncogenic mechanisms in susceptible hosts [3] [5].
  • Oncogenic Potential: HVS belongs to a subset of gammaherpesviruses capable of inducing rapid lymphoproliferative diseases and lymphomas in non-natural hosts. Its genome contains specialized transforming genes absent in gamma-1 herpesviruses [3].

Table 1: Classification of HVS within Gammaherpesvirinae

Taxonomic LevelClassificationKey FeaturesRepresentative Members
SubfamilyGammaherpesvirinaeEstablish latency in lymphoid cells; oncogenic potential
GenusRhadinovirus (γ2-herpesvirus)T-lymphotropic; variable terminal genomic regions; contain viral homologs of cellular genesHVS, KSHV (HHV-8), Rhesus rhadinovirus
SpeciesSaimiriine herpesvirus 2Causes asymptomatic infection in squirrel monkeys; induces T-cell lymphoma/leukemia in aberrant New World primatesStrain A11, Strain C488

Genomic Architecture and Unique Coding Regions

The HVS genome exhibits a complex architecture characteristic of rhadinoviruses, comprising a unique central coding region flanked by non-coding terminal repeats. Key structural features include:

  • Terminal Repeat Regions: The HVS genome is bounded by high-G+C-content (70.8%) tandem repeats approximately 1,444 bp in length. These terminal repeats, present in 30-40 copies per genome end, facilitate circularization during latency and participate in replication and persistence [2] [8]. The number of repeats can vary between ends within a single virion, though the total genome size remains relatively constant at 165-170 kb [8].
  • Unique Region (L-DNA): The unique low-G+C-content (34.5%) region spans approximately 112.9 kb and contains the majority of viral protein-coding genes. This region harbors 76 major open reading frames (ORFs) and seven U-RNA (HSUR) genes, totaling 83 potential genes [2].
  • Coding Regions and Gene Families: The HVS genome encodes several unique gene families and homologs of cellular genes:
  • Viral homologs of cellular regulators: Including a D-type cyclin (v-Cyc), G-protein-coupled receptor (v-GPCR), complement control proteins, IL-17 homolog, superantigen-like protein, and CD59 homolog (v-CD59) [2] [3]. These homologs subvert host cell cycle regulation, immune responses, and apoptotic pathways.
  • Transforming Proteins: The Stp (Saimiri transformation-associated protein) and Tip (Tyrosine kinase-interacting protein) are encoded in the variable region at the left end of the unique L-DNA segment. These proteins are critical for T-cell transformation and differ significantly among HVS subgroups (A, B, C) [3].
  • Glycoproteins: The Orf51 protein (positional homolog of HHV-8 K8.1) is a glycoprotein component of the virion. Biochemical studies using N-glycosidase F treatment confirm its glycosylation status. Orf51 localizes to the endoplasmic reticulum in expressing cells and binds heparin, implicating it in viral attachment to cell surface glycosaminoglycans [1] [4].

Table 2: Key Genomic Features and Functional Elements of HVS

Genomic RegionSize/CompositionKey ComponentsFunction
Terminal Repeats (TR)~1,444 bp each; 70.8% G+C; 30-40 tandem repeats per endNon-coding repetitive sequencesGenome circularization during latency; replication origins; episomal maintenance
Unique Region (L-DNA)~112.9 kb; 34.5% G+C76 major ORFs; 7 U-RNA (HSUR) genesEncodes viral structural proteins, enzymes, immunomodulators, and transforming proteins
Variable Region (Left End)Varies between subgroupsstp (subgroup-specific), tipT-cell transformation; essential for pathogenicity (subgroup C: StpC/Tip)
Conserved Gammaherpesvirus GenesCollinear blocksDNA polymerase, glycoprotein B, major DNA binding proteinReplication, structural components, conserved functions
Viral Cellular HomologsScatteredv-cyclin, v-GPCR, v-IL17, v-Bcl-2, v-CD59, complement inhibitorsImmune evasion; inhibition of apoptosis; cell cycle manipulation

Role in Viral Pathogenicity and Host-Specific Oncogenesis

The pathogenicity of HVS is intimately linked to its differential host-specific interactions and the functions of specific viral proteins that drive oncogenesis:

  • Host-Specific Pathogenicity: In its natural host, the squirrel monkey, HVS establishes life-long persistent infection without clinical disease. This apathogenic persistence involves sophisticated immune evasion strategies mediated by viral homologs of cellular regulators (v-CD59, complement control proteins) and non-coding HSURs that likely modulate host immune responses and cell survival pathways [3] [5]. Conversely, experimental infection of non-natural hosts like common marmosets or owl monkeys results in rapidly fatal T-cell lymphomas or lymphocytic leukemias within weeks. This stark contrast highlights the importance of host-specific coevolution in modulating viral pathogenicity.
  • Transformation and Oncogenesis: The molecular basis of HVS-induced oncogenesis centers on specific viral genes:
  • Stp (Saimiri Transformation-Associated Protein): Particularly StpC in highly oncogenic subgroup C strains, functions as a classical oncoprotein. StpC interacts with cellular Ras and recruits tumor necrosis factor receptor-associated factors (TRAFs), leading to constitutive activation of NF-κB and MAP kinase signaling pathways. This drives uncontrolled T-cell proliferation and survival [3].
  • Tip (Tyrosine Kinase-Interacting Protein): This membrane-associated protein binds the T-cell-specific Src-family tyrosine kinase Lck. Tip-Lck interaction results in Lck activation and subsequent phosphorylation of Tip, creating a signaling scaffold that additionally interacts with STAT3 (Signal Transducer and Activator of Transcription 3) and the RNA export factor Tap/NXF1. These interactions dysregulate T-cell receptor signaling, cytokine responses, and intracellular trafficking, promoting transformation [3].
  • Orf51 and Viral Entry: The Orf51 glycoprotein contributes to viral pathogenicity by mediating initial attachment to target cells. Its binding to cell surface heparan sulfate proteoglycans via heparin-binding domains facilitates viral entry. Soluble heparin blocks infectivity, confirming this mechanism's importance. Orf51's presence in the virion and its localization to the endoplasmic reticulum in infected cells underscore its role in tropism and entry efficiency [1] [4].
  • Human T-Cell Transformation: A groundbreaking feature of certain HVS strains (e.g., C488) is their capacity to immortalize human T-lymphocytes. Transformed human T-cells harbor multiple episomal copies of the HVS genome, express only a limited set of viral genes (including stpC and tip), and maintain their antigen-specific reactivity and functional phenotype. This system provides a unique tool for studying human T-cell biology and offers potential applications in adoptive immunotherapy [3].

Table 3: Key HVS Proteins in Pathogenicity and Oncogenesis

ProteinGene/ORFExpression PatternMechanism of ActionPathogenic Consequence
Orf51Orf51Virion glycoprotein; lytic cycleBinds heparin sulfate proteoglycans; mediates viral attachmentDetermines cellular tropism; blocked by soluble heparin; influences infectivity and spread
StpA/StpCstpA (subgroup A), stpC (subgroup C)Expressed in transformed cellsStpC: Activates Ras-TRAF-MAPK/NF-κB pathways; interacts with cellular PP2AEssential for T-cell transformation (subgroup C); drives proliferation and survival
TiptipExpressed in transformed cells (bicistronic with stpC in subgroup C)Binds and activates Lck tyrosine kinase; recruits STAT3 and Tap/NXF1Forms signaling complexes; dysregulates TCR signaling; promotes transformation
v-CyclinOrf72Latent and lyticBinds CDK6; phosphorylates Rb; drives cell cycle progressionOvercomes cell cycle checkpoints; promotes proliferation
v-GPCROrf74LyticConstitutively activates MAPK and PI3K pathways; promotes VEGF secretionAngiogenesis; contributes to tumor microenvironment
Complement Inhibitors (e.g., CCPH)Multiple (e.g., Orf4)Lytic and latentBlock complement activation cascade; inhibit C3 convertaseImmune evasion; protects infected cells from complement-mediated lysis
v-CD59Orf15Lytic and latentInhibits MAC (membrane attack complex) formationProtects virions and infected cells from complement-mediated destruction
v-IL-17Orf13LyticHomodimerizes; signals through IL-17 receptorPromotes inflammation and angiogenesis; potentially enhances survival

The interplay between these viral proteins and host cellular machinery creates a permissive environment for viral persistence in natural hosts and drives malignant transformation in susceptible species. The study of HVS proteins continues to reveal fundamental insights into herpesvirus biology, host adaptation, and oncogenic mechanisms relevant to human gammaherpesvirus-associated diseases.

Properties

CAS Number

147062-59-7

Product Name

herpesvirus saimiri protein

Molecular Formula

C13H15NO2

Synonyms

herpesvirus saimiri protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.